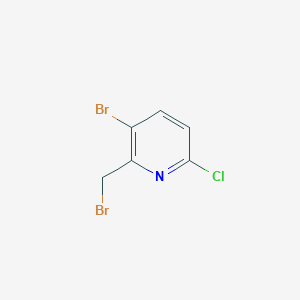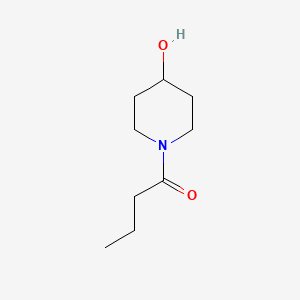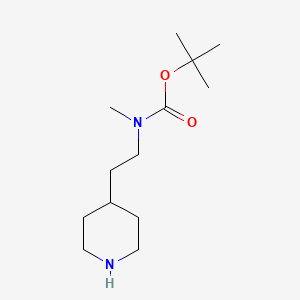![molecular formula C17H16Cl2N2O3 B1344883 [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142205-20-6](/img/structure/B1344883.png)
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a product for proteomics research . It has a molecular formula of C17H16Cl2N2O3 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H16Cl2N2O3 . This indicates that it contains 17 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.23 . Other physical and chemical properties specific to this compound are not provided in the search results.Scientific Research Applications
Antibacterial Activity
Research by Kadian et al. (2012) involved the synthesis of 1, 4-Benzoxazine analogues, including compounds related to the structural motif of [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid. These compounds were evaluated for their antibacterial activity against various strains like E. coli, Staphylococcus aureus, and others. The study found that certain derivatives exhibited good activity against specific bacterial strains, indicating the potential of these compounds in developing new antibacterial agents Kadian, Maste, & Bhat, 2012.
Material Science and Electrochemistry
Kowsari et al. (2019) conducted an electrochemical and theoretical study to enhance the pseudocapacitance performance of poly orthoaminophenol film in the presence of different derivatives of phenylglycine, which are structurally related to the queried compound. This research demonstrated the influence of molecular structure on the electrochemical properties of materials, suggesting applications in supercapacitors and other energy storage devices Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019.
Antimicrobial Activities
Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, starting from a precursor that shares functional similarities with the queried compound. These new derivatives were assessed for their antimicrobial activities, showing promising results against standard drugs. This highlights the potential of such compounds in the development of new antimicrobial agents Patel & Shaikh, 2011.
Antioxidant and Enzyme Inhibition
Ikram et al. (2015) explored the synthesis of transition metal complexes with a novel amino acid bearing Schiff base ligand. These complexes were investigated for their antioxidant properties and selective xanthine oxidase inhibitory studies. Such research underscores the potential therapeutic applications of these complexes in diseases related to oxidative stress and enzyme dysregulation Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015.
Corrosion Inhibition
A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamic simulation to assess the corrosion inhibition effects of amino acids. While this study does not directly involve the queried compound, it highlights a broader application area where structurally complex molecules could be investigated for their role in protecting materials from corrosion Kaya, Tüzün, Kaya, & Obot, 2016.
Future Directions
properties
IUPAC Name |
2-(N-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-7-6-12(8-15(14)19)9-20-16(22)10-21(11-17(23)24)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBBRCIZRUNKEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649298 |
Source


|
| Record name | [(2-{[(3,4-Dichlorophenyl)methyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid | |
CAS RN |
1142205-20-6 |
Source


|
| Record name | Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2-{[(3,4-Dichlorophenyl)methyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1344820.png)




